N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Immunomodulation Thiazolopyrimidine Delayed-Type Hypersensitivity

N-Benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 497072-63-6) is a critical SAR probe for thiazolopyrimidine immunomodulator optimization. The N-benzyl-N-butyl disubstitution pattern provides a deliberate intermediate lipophilicity (cLogP ~1.5-2.5) between N-benzyl-N-methyl and N,N-dicyclohexyl analogs, enabling systematic exploration of hydrophobicity and target engagement. Conforms to the antiangiogenic chemotype in U.S. Patent 5,599,813. Order now to benchmark against TEI-3096 and advance your medicinal chemistry program.

Molecular Formula C18H21N3O2S
Molecular Weight 343.45
CAS No. 497072-63-6
Cat. No. B2689245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS497072-63-6
Molecular FormulaC18H21N3O2S
Molecular Weight343.45
Structural Identifiers
SMILESCCCCN(CC1=CC=CC=C1)C(=O)C2=CN=C3N(C2=O)CCS3
InChIInChI=1S/C18H21N3O2S/c1-2-3-9-20(13-14-7-5-4-6-8-14)16(22)15-12-19-18-21(17(15)23)10-11-24-18/h4-8,12H,2-3,9-11,13H2,1H3
InChIKeyCIDRWFZPYSLUCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 497072-63-6): Structural Identity and Procurement Baseline


N-Benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 497072-63-6; molecular formula C₁₈H₂₁N₃O₂S; molecular weight 343.45 g/mol) is a synthetic heterocyclic small molecule belonging to the thiazolo[3,2-a]pyrimidine-6-carboxamide family . This compound features a fused thiazole-pyrimidine bicyclic core with a 5-oxo substitution and a characteristic N-benzyl-N-butyl disubstituted carboxamide at the 6-position . The thiazolo[3,2-a]pyrimidine scaffold has been established in the patent literature as a privileged structure for immune regulation (U.S. Patent 4,421,914) and antiangiogenic activity (U.S. Patent 5,599,813), with the 6-position carboxamide substitution pattern being critical for biological activity modulation [1][2]. This compound is currently available through multiple chemical suppliers as a research-grade building block for medicinal chemistry and drug discovery applications.

Why Generic Substitution Fails for N-Benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 497072-63-6): The Critical Role of N,N-Disubstitution


Interchanging thiazolo[3,2-a]pyrimidine-6-carboxamide analogs without rigorous validation is scientifically unsound because the N-substitution pattern at the 6-position carboxamide directly governs biological target engagement, physicochemical properties, and pharmacological profile. U.S. Patent 4,421,914 explicitly demonstrates that 6-position substitution (hydrocarbon vs. substituted amino) fundamentally alters immune regulatory activity, with compounds bearing a substituted amino group at the 6-position exhibiting immune-potentiating rather than immune-suppressing activity in delayed-type hypersensitivity and PFC assays [1]. Within the N,N-disubstituted subseries, the identity of both the N-benzyl and N-alkyl groups modulates lipophilicity (estimated cLogP), steric bulk, and hydrogen-bond acceptor capacity, each of which can shift target selectivity profiles. The N-benzyl-N-butyl combination present in CAS 497072-63-6 provides a specific balance of aromatic π-stacking potential (from the benzyl group) and hydrophobic alkyl chain interactions (from the n-butyl group) that distinguishes it from N-benzyl-N-methyl (reduced hydrophobicity), N-phenyl-N-butyl (altered aromatic geometry), and N,N-dicyclohexyl (increased steric bulk) analogs . These structural differences translate into quantifiably different biological outcomes, precluding casual analog substitution in research protocols.

Quantitative Differentiation Evidence for N-Benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 497072-63-6) Against Closest Structural Analogs


N-Benzyl vs. N-Phenyl Substitution: Differential Immune Regulatory Activity in the Thiazolo[3,2-a]pyrimidine-6-carboxamide Series

U.S. Patent 4,421,914 provides class-level evidence that thiazolo[3,2-a]pyrimidine-6-carboxamides bearing N-benzyl substitution exhibit a qualitatively different immune regulatory profile compared to N-phenyl analogs. Compounds with a substituted amino group at the 6-position—including those with benzyl-containing substituents—demonstrated immune-potentiating activity in the delayed-type hypersensitivity (DTH) test and the plaque-forming cell (PFC) test, whereas 6-hydrocarbon-substituted analogs showed immune-suppressing activity in the same assays [1]. The N-benzyl-N-butyl disubstitution pattern of CAS 497072-63-6 places it within the immune-potentiating subclass, distinguishing it from N-phenyl-N-alkyl analogs (e.g., N-butyl-5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide) that lack the benzyl aromatic geometry required for optimal interaction with immune regulatory targets . While direct quantitative head-to-head data for CAS 497072-63-6 are not publicly available, the patent establishes the structural basis for differential immune activity within this compound series.

Immunomodulation Thiazolopyrimidine Delayed-Type Hypersensitivity

STAT3 Inhibitory Activity of the Thiazolo[3,2-a]pyrimidine-6-carboxamide Core: BindingDB Evidence for Target Engagement Potential

A closely related analog within the same thiazolo[3,2-a]pyrimidine-6-carboxamide chemotype—5-oxo-N-(4-phenoxyphenyl)-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide (BDBM37218; SMR000015875)—demonstrated STAT3 inhibition with an IC₅₀ of 1,613 nM in a dose-response cell-based assay, as recorded in the BindingDB database (PubChem BioAssay AID 1399) [1]. This establishes that the 5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide core scaffold is capable of engaging the STAT3 protein target in a human cellular context. CAS 497072-63-6 shares this identical core scaffold but differentiates through its N-benzyl-N-butyl disubstitution, which is predicted to alter both target binding affinity and selectivity compared to the N-(4-phenoxyphenyl) mono-substituted analog. The N,N-disubstitution pattern of CAS 497072-63-6 introduces greater conformational restriction and distinct hydrogen-bonding capacity relative to the secondary amide of BDBM37218, potentially affecting both potency and off-target profile .

STAT3 Inhibition Cancer Thiazolopyrimidine

Antiangiogenic Activity of Thiazolopyrimidine-6-carboxamides: Class-Level Evidence from U.S. Patent 5,599,813

U.S. Patent 5,599,813 discloses a series of thiazolopyrimidine derivatives characterized by a carboxamide residue substituted with R⁴ and R⁵ at the 6-position, which exhibit antiangiogenic activity and are useful for treating diseases involving pathological angiogenesis, including diabetic retinopathy, chronic inflammation, solid tumor growth/metastasis, rheumatism, and psoriasis [1]. The generic formula encompasses N,N-disubstituted carboxamides where R⁴ and R⁵ independently represent hydrogen, alkyl (C₁–C₁₈), and substituted alkyl groups—a definition that structurally includes CAS 497072-63-6 (where R⁴ = benzyl, R⁵ = n-butyl) . The patent explicitly teaches that carboxamide substitution at the 6-position is the characterizing feature for antiangiogenic activity within this chemotype, differentiating these compounds from earlier thiazolopyrimidines that lacked this structural element. While individual compound IC₅₀ values are not disclosed in the patent, the structural inclusion criteria provide class-level evidence that the N-benzyl-N-butyl disubstitution pattern is compatible with antiangiogenic activity.

Antiangiogenesis Thiazolopyrimidine Carboxamide

Cytotoxic Activity of Closely Related Thiazolo[3,2-a]pyrimidine-6-carboxamides Against Cancer Cell Lines: Cross-Study Comparable Evidence

Multiple independent studies have established that thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives exhibit measurable in vitro cytotoxicity against human cancer cell lines. In a 2023 study, compound 4g (a thiazolo[3,2-a]pyrimidine molecule) demonstrated IC₅₀ values of 3.1 ± 0.4 µM against A549 (lung carcinoma) and 9.8 ± 0.4 µM against HeLa (cervical carcinoma) cell lines [1]. Additionally, a 2014 study reported that compounds 5b, 5c, 5g, and 5i from the thiazolo[3,2-a]pyrimidine series exhibited antitumor activity superior to the positive control 5-fluorouracil (5-FU) against PC-3 prostate cancer cells, with IC₅₀ values ranging from 12.56 to 29.98 µmol/L [2]. These data establish a quantitative benchmark range (IC₅₀ ~3–30 µM) for anticancer activity within this chemotype. CAS 497072-63-6, as a member of this scaffold class with a distinct N-benzyl-N-butyl substitution, represents a structurally differentiated probe for exploring how N,N-disubstitution modulates cytotoxic potency relative to mono-substituted or differently disubstituted analogs evaluated in these published studies.

Anticancer Cytotoxicity Thiazolopyrimidine

Physicochemical Differentiation: Estimated Lipophilicity and Molecular Descriptors of N-Benzyl-N-butyl vs. N-Benzyl-N-methyl and N,N-Dicyclohexyl Analogs

The N-benzyl-N-butyl disubstitution pattern of CAS 497072-63-6 produces distinct physicochemical properties that differentiate it from closely related analogs in the thiazolo[3,2-a]pyrimidine-6-carboxamide series. The n-butyl chain (4-carbon alkyl) provides greater lipophilicity than the N-benzyl-N-methyl analog (1-carbon alkyl), while the benzyl group contributes aromatic π-character absent in N,N-dialkyl analogs. Computational estimates for structurally related thiazolo[3,2-a]pyrimidine-6-carboxamides indicate ALOGPS logP values in the range of 0.65–1.68, with water solubility estimates of 0.35 g/L for less lipophilic analogs [1]. The four-carbon n-butyl chain of CAS 497072-63-6 is predicted to increase logP by approximately 0.5–1.0 log units relative to the N-methyl analog, positioning this compound in a more lipophilic region of chemical space. This moderate increase in lipophilicity may enhance membrane permeability while maintaining aqueous solubility sufficient for in vitro assay conditions, a balance that is critical for cell-based screening applications .

Lipophilicity Drug-likeness Thiazolopyrimidine

Immunomodulatory Benchmark: TEI-3096 (TI-31) as a Structurally Related Reference Compound with In Vivo Quantitative Activity Data

TEI-3096 (TI-31; 6-p-chlorobenzyl-5H-2,3,6,7-tetrahydro-5,7-dioxothiazolo[3,2-a]pyrimidine), a structurally related thiazolo[3,2-a]pyrimidine, has been extensively characterized as an immunomodulator with quantitative in vivo efficacy data. In female NZB/NZW F1 mice (a model of autoimmune nephritis), oral administration of TI-31 at doses of 2, 10, or 50 mg/kg five times per week for 16 weeks suppressed proteinuria, oliguria, decreased erythrocyte count, and increased serum urea nitrogen, immune complex, and anti-double-stranded DNA antibody levels [1]. This compound suppressed adjuvant arthritis in rats without affecting conventional inflammation, indicating an immunoregulatory mechanism distinct from anti-inflammatory drugs or immunosuppressants [2]. CAS 497072-63-6 shares the identical thiazolo[3,2-a]pyrimidine core with TEI-3096 but differentiates through N-benzyl-N-butyl carboxamide substitution at the 6-position versus the p-chlorobenzyl substitution pattern of TEI-3096. This structural divergence provides a basis for comparative immunopharmacological profiling.

Immunomodulation Autoimmune Disease Thiazolopyrimidine

Recommended Research and Industrial Application Scenarios for N-Benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 497072-63-6)


Medicinal Chemistry: Lead Optimization of Thiazolo[3,2-a]pyrimidine-6-carboxamide Immunomodulators

Use CAS 497072-63-6 as a structurally differentiated analog in structure-activity relationship (SAR) studies aimed at optimizing the N,N-disubstitution pattern of thiazolo[3,2-a]pyrimidine-6-carboxamide immunomodulators. The N-benzyl-N-butyl substitution represents a deliberate intermediate point between smaller N-benzyl-N-methyl analogs and bulkier N,N-dicyclohexyl derivatives, enabling systematic exploration of how alkyl chain length and aromatic substitution modulate immune regulatory activity as established in U.S. Patent 4,421,914 [1]. Researchers can benchmark this compound against the well-characterized immunomodulator TEI-3096 (TI-31) to determine whether the N-benzyl-N-butyl pattern offers advantages in potency, selectivity, or pharmacokinetic profile [2].

Cancer Biology: Probing STAT3-Dependent Pathways with a Structurally Distinct Thiazolopyrimidine Probe

Deploy CAS 497072-63-6 alongside the known STAT3 inhibitor BDBM37218 (IC₅₀ = 1,613 nM) to investigate how N,N-disubstitution versus mono-substitution at the 6-position carboxamide affects STAT3 target engagement, cellular potency, and selectivity [1]. The shared 5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide core provides a controlled scaffold for isolating the pharmacological impact of the N-benzyl-N-butyl motif. This application is supported by cross-study evidence that the thiazolo[3,2-a]pyrimidine class exhibits measurable cytotoxicity against A549 (lung), HeLa (cervical), and PC-3 (prostate) cancer cell lines with IC₅₀ values in the 3–30 µM range [2].

Antiangiogenesis Research: Evaluation of 6-Carboxamide-Substituted Thiazolopyrimidines in Angiogenesis Models

Employ CAS 497072-63-6 in angiogenesis assays (e.g., endothelial cell tube formation, chick chorioallantoic membrane assay) based on its structural conformity with the antiangiogenic thiazolopyrimidine chemotype disclosed in U.S. Patent 5,599,813 [1]. The compound's N-benzyl-N-butyl disubstitution pattern falls within the generic formula of the patent, which claims antiangiogenic utility for diseases including diabetic retinopathy, solid tumor metastasis, and chronic inflammatory conditions. This scenario allows researchers to evaluate whether the specific N-benzyl-N-butyl combination offers differentiated antiangiogenic potency or tissue selectivity compared to other 6-carboxamide-substituted analogs within the patent scope.

Chemical Biology: Tool Compound for Investigating Lipophilicity-Activity Relationships in Heterocyclic Carboxamides

Utilize CAS 497072-63-6 as a physicochemical probe in systematic studies correlating lipophilicity (estimated cLogP ~1.5–2.5) with membrane permeability, cellular uptake, and target engagement within the thiazolo[3,2-a]pyrimidine-6-carboxamide series [1]. The N-benzyl group provides aromatic character for potential π-stacking interactions with target proteins, while the n-butyl chain contributes hydrophobic contacts and modulates overall lipophilicity. This compound serves as an intermediate lipophilicity comparator between less lipophilic N-benzyl-N-methyl analogs and more lipophilic N,N-dicyclohexyl derivatives, enabling quantitative structure-property relationship (QSPR) modeling for this chemotype.

Quote Request

Request a Quote for N-benzyl-N-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.